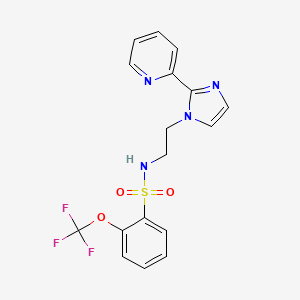
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
One significant application of derivatives similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is in catalysis. A study by Ruff et al. (2016) reported on the use of similar derivatives in the base-free transfer hydrogenation of ketones. This process involved complexes with pyridinesulfonamide ligands, displaying high activity in transfer hydrogenation without requiring basic additives or halide abstractors (Ruff et al., 2016).
Synthesis of Novel Compounds
In the realm of organic synthesis, derivatives of the compound have been utilized in the synthesis of novel chemical entities. Küçükgüzel et al. (2013) synthesized a series of novel compounds using a derivative structure. These compounds were evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Molecular and Supramolecular Structures
Jacobs et al. (2013) investigated the molecular and supramolecular structures of derivatives similar to the target compound. These studies are crucial for understanding the potential applications in metal coordination and other chemical reactions (Jacobs et al., 2013).
Chemical Synthesis Strategies
Cui et al. (2018) explored the use of pyridin-2-amines in a three-component reaction, demonstrating an effective strategy for preparing derivatives with potential applications in various fields of organic chemistry (Cui et al., 2018).
Antimicrobial Applications
A study by Ijuomah et al. (2022) focused on synthesizing and testing the antimicrobial activity of a compound structurally related to the target molecule. The synthesized compound showed significant antimicrobial activity against various bacterial strains (Ijuomah et al., 2022).
Propiedades
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-6-1-2-7-15(14)28(25,26)23-10-12-24-11-9-22-16(24)13-5-3-4-8-21-13/h1-9,11,23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICDWRHJDIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
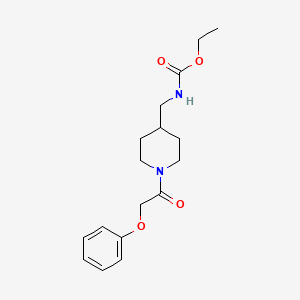
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2857526.png)
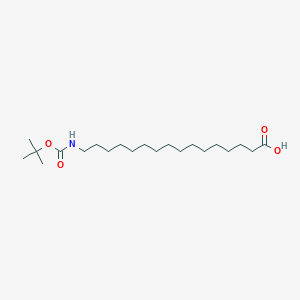
![ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)
![12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2857532.png)
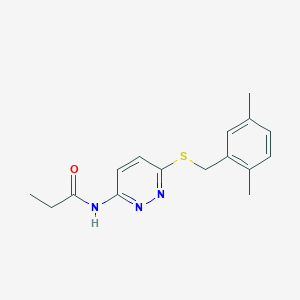
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)
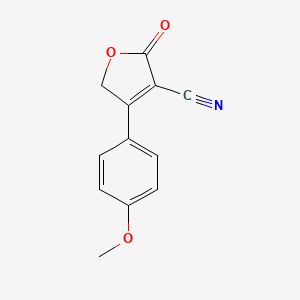
![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)
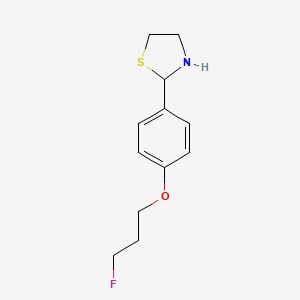
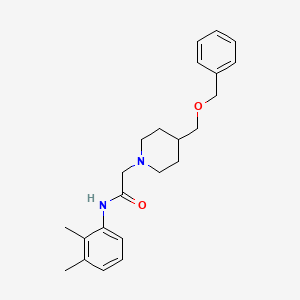
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2857548.png)
